molecular formula C12H16F2N2O B13576996 (2s)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide

(2s)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide

Cat. No.: B13576996
M. Wt: 242.26 g/mol
InChI Key: SSNIKDDEBCPLFI-QRIDDKLISA-N
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Description

(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a butanamide backbone, and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate, such as 2,4-difluoroacetophenone.

    Reductive Amination: The intermediate is then subjected to reductive amination with an appropriate amine, such as butanamide, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under elevated temperatures and sometimes in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the amino and butanamide groups contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-N-(1-phenylethyl)butanamide: Lacks the difluorophenyl group, which may result in different biological activities and binding properties.

    (2S)-2-Amino-N-(1-(2,4-dichlorophenyl)ethyl)butanamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions with biological targets.

    (2S)-2-Amino-N-(1-(4-fluorophenyl)ethyl)butanamide: Has a single fluorine atom, which may affect its pharmacokinetic and pharmacodynamic properties.

Uniqueness

(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can enhance its metabolic stability, lipophilicity, and ability to cross biological membranes. Additionally, the difluorophenyl group may confer specific binding interactions with target proteins, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide

InChI

InChI=1S/C12H16F2N2O/c1-3-11(15)12(17)16-7(2)9-5-4-8(13)6-10(9)14/h4-7,11H,3,15H2,1-2H3,(H,16,17)/t7?,11-/m0/s1

InChI Key

SSNIKDDEBCPLFI-QRIDDKLISA-N

Isomeric SMILES

CC[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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